(5-Iodopyrimidin-2-yl)methanol
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Overview
Description
(5-Iodopyrimidin-2-yl)methanol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of an iodine atom at the 5-position and a hydroxymethyl group at the 2-position makes this compound a unique and valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodopyrimidin-2-yl)methanol typically involves the iodination of pyrimidine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 5-iodopyrimidine with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Iodopyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated pyrimidine derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide, thiourea, or alkyl halides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 5-Iodopyrimidine-2-carboxylic acid or 5-Iodopyrimidine-2-carbaldehyde.
Reduction: 5-Hydroxypyrimidin-2-yl)methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Iodopyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (5-Iodopyrimidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The iodine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidin-2-yl)methanol: Similar structure but with a bromine atom instead of iodine.
5-Chloropyrimidin-2-yl)methanol: Contains a chlorine atom instead of iodine.
5-Fluoropyrimidin-2-yl)methanol: Contains a fluorine atom instead of iodine.
Uniqueness
(5-Iodopyrimidin-2-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger size and higher atomic number of iodine compared to other halogens can lead to different steric and electronic effects, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
(5-iodopyrimidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBOIBCQADLRBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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